AChE Selectivity over ACAT
In a study converting an ACAT inhibitor to an AChE inhibitor, the 4-pyridyl analogue (synthesized using 4-pyridineacetyl chloride or a related acyl chloride) demonstrated a remarkable selectivity profile. It selectively inhibited AChE with an IC50 of 7.9 µM, while showing no activity against ACAT up to an IC50 > 1000 µM [1]. This represents a selectivity window of over 100-fold for the target enzyme over the off-target.
| Evidence Dimension | Enzyme inhibition selectivity |
|---|---|
| Target Compound Data | IC50 (AChE) = 7.9 µM; IC50 (ACAT) > 1000 µM |
| Comparator Or Baseline | Parent ACAT inhibitor scaffold (no AChE activity) |
| Quantified Difference | >126-fold selectivity for AChE over ACAT |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This high selectivity is crucial for avoiding off-target effects, making 4-pyridineacetyl chloride a preferred building block for developing selective CNS-targeting AChE inhibitors.
- [1] Obata, R., et al. (2000). Synthetic conversion of ACAT inhibitor to acetylcholinesterase inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(12), 1315-1316. PMID: 10890154. View Source
